![molecular formula C15H20O4 B8202784 Olivetol, diacetate](/img/structure/B8202784.png)
Olivetol, diacetate
Overview
Description
Olivetol, diacetate is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Olivetol, diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olivetol, diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Applications :
- Olivetol and its derivatives have shown potential in improving insulin sensitivity and pancreatic β-cell secretory capacity, which is significant for individuals at risk of developing metabolic syndrome (de Bock et al., 2013).
- Compounds like CBD diacetate and (-)4(2′olivetyl)pinene demonstrate efficacy in preventing audiogenic seizures in rats, indicating their potential as novel antiepileptic drugs (Consroe et al., 1981).
- Studies reveal that cannabinoids, including olivetol, inhibit the biosynthesis of prostaglandins , which could have implications for inflammatory and pain-related conditions (Burstein et al., 1973).
- Olivetol derivatives have exhibited analgesic activity , suggesting their usefulness in pain management (Baek & Kim, 1993).
- Cannabinoids and olivetol show both analgesic and anti-inflammatory activity , highlighting their potential for oral and topical applications in pain and inflammation management (Formukong et al., 1988).
Agricultural and Environmental Applications :
- The study of olivetol synthase (OLS) from Cannabis sativa sheds light on the biosynthesis of cannabinoids, which has implications for both medical research and agricultural practices (Taura et al., 2009).
- Olive stone can serve as a low-cost biosorbent for Cr (III) from aqueous solutions, demonstrating its potential for environmental clean-up and metal recovery efforts (Calero et al., 2009).
Nutritional and Health Benefits :
- The supplementation of olive leaf and fruit extracts may significantly reduce hypertension and metabolic syndrome markers , offering a natural way to manage these conditions (Hermans et al., 2020).
- Minor components of olive oil, including olivetol, diacetate, have shown health benefits , further supporting the nutritional value of these compounds (Covas et al., 2006).
properties
IUPAC Name |
(3-acetyloxy-5-pentylphenyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-5-6-7-13-8-14(18-11(2)16)10-15(9-13)19-12(3)17/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGXBRWQJFVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olivetol, diacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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